An In-Depth Technical Guide to 4-(Prop-2-yn-1-yl)piperidine: A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 4-(Prop-2-yn-1-yl)piperidine: A Versatile Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-(prop-2-yn-1-yl)piperidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning applications as a key building block in the creation of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Importance of the Piperidine Scaffold and the Alkyne Handle
The molecular architecture of 4-(prop-2-yn-1-yl)piperidine combines two features of high strategic value in medicinal chemistry: the piperidine ring and a terminal alkyne group. The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Its prevalence is attributed to its ability to exist in a stable chair conformation, providing a three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with receptors and enzymes.
The propargyl group (prop-2-yn-1-yl) at the 4-position introduces a highly versatile and reactive terminal alkyne. This "chemical handle" opens up a gateway to a diverse range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[2][3] These reactions allow for the efficient and modular assembly of complex molecular architectures, a cornerstone of modern drug discovery.
This guide will provide a detailed exploration of 4-(prop-2-yn-1-yl)piperidine, equipping researchers with the foundational knowledge to effectively utilize this valuable synthetic intermediate.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(prop-2-yn-1-yl)piperidine consists of a piperidine ring substituted at the 4-position with a prop-2-yn-1-yl group.
Caption: Chemical structure of 4-(Prop-2-yn-1-yl)piperidine.
Table 1: Physicochemical Properties of 4-(Prop-2-yn-1-yl)piperidine and its Hydrochloride Salt
| Property | 4-(Prop-2-yn-1-yl)piperidine (Free Base, Computed) | 4-(Prop-2-yn-1-yl)piperidine Hydrochloride |
| Molecular Formula | C₈H₁₃N | C₈H₁₄ClN[4] |
| Molecular Weight | 123.20 g/mol [5] | 159.66 g/mol |
| Exact Mass | 123.1048 g/mol [5] | 159.0815 g/mol [4] |
| CAS Number | Not available | 2172188-51-9[4][6] |
| Appearance | Likely a liquid | Solid[6] |
| Solubility | Expected to be soluble in organic solvents | Soluble in water |
Synthesis of 4-(Prop-2-yn-1-yl)piperidine
A common and efficient method for the synthesis of 4-(prop-2-yn-1-yl)piperidine involves the N-alkylation of a suitable piperidine precursor. A plausible and frequently employed strategy starts with a commercially available, N-protected 4-substituted piperidine, such as tert-butyl 4-formylpiperidine-1-carboxylate. The synthesis can be envisioned to proceed through the following key steps:
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Wittig Reaction: Conversion of the aldehyde to a vinyl group.
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Reduction: Saturation of the double bond to an ethyl group.
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Deprotection: Removal of the Boc protecting group.
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Alkylation: Introduction of the propargyl group via reaction with propargyl bromide.
A detailed experimental protocol for a related synthesis of 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine provides a strong precedent for this approach.[1]
Experimental Protocol: Synthesis of 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine [1]
This multi-step synthesis illustrates the general strategy that can be adapted for the preparation of 4-(prop-2-yn-1-yl)piperidine.
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Step 1: Synthesis of tert-Butyl (E/Z)-4-(4-methoxystyryl)piperidine-1-carboxylate: The synthesis starts with the Wittig reaction of a suitable phosphonium ylide with tert-butyl 4-formylpiperidine-1-carboxylate.
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Step 2: Synthesis of tert-Butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate: The double bond of the styryl group is reduced, for example, by catalytic hydrogenation, to yield the corresponding phenethyl derivative.
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Step 3: Deprotection: The Boc protecting group is removed under acidic conditions to yield 4-(4-methoxyphenethyl)piperidine.
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Step 4: N-Propargylation: The secondary amine is then alkylated with propargyl bromide in the presence of a base to afford the final product, 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine.[1]
To synthesize 4-(prop-2-yn-1-yl)piperidine, a similar strategy would be employed, starting with the appropriate 4-substituted piperidine precursor and introducing the propargyl group at the 4-position prior to any N-alkylation. A more direct approach would involve the alkylation of 4-lithiated N-Boc-piperidine with propargyl bromide, followed by deprotection.
Caption: A plausible synthetic workflow for 4-(Prop-2-yn-1-yl)piperidine.
Reactivity of the Terminal Alkyne
The synthetic utility of 4-(prop-2-yn-1-yl)piperidine lies in the reactivity of its terminal alkyne. This functional group provides a platform for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Sonogashira Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a cornerstone of modern organic synthesis for the construction of arylethynyl and vinylethynyl frameworks, which are prevalent in many biologically active molecules and functional materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Caption: Schematic of the Sonogashira coupling reaction with 4-(prop-2-yn-1-yl)piperidine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[3] This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The resulting triazole ring is a stable, aromatic linker that is often used to connect different molecular fragments in drug discovery and bioconjugation.
Caption: Schematic of the CuAAC (Click Chemistry) reaction with 4-(prop-2-yn-1-yl)piperidine.
Applications in Drug Discovery and Development
The unique combination of the piperidine scaffold and the reactive alkyne handle makes 4-(prop-2-yn-1-yl)piperidine a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in targeting various enzymes and receptors, particularly within the central nervous system.
Monoamine Oxidase (MAO) Inhibitors
Derivatives of 4-(prop-2-yn-1-yl)piperidine have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Irreversible MAO-B inhibitors are used in the treatment of Parkinson's disease. The propargylamine moiety is a known pharmacophore that can form a covalent bond with the FAD cofactor of MAO enzymes, leading to irreversible inhibition. Research has shown that 1-propargyl-4-((E)-styryl)-piperidines are potent, selective, and irreversible human MAO-B inhibitors.[3]
Sigma-1 (σ1) Receptor Ligands
The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[7] The piperidine scaffold is a common feature in many high-affinity σ1 receptor ligands. The propargyl group can be used as a point of attachment for further structural modifications to optimize binding affinity and selectivity. For instance, complex molecules incorporating the 4-(prop-2-yn-1-yl)piperidine moiety have been synthesized and shown to exhibit high affinity for the σ1 receptor.[7]
Spectral Characterization
Definitive structural confirmation of 4-(prop-2-yn-1-yl)piperidine and its derivatives relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the alkyne, and the acetylenic proton. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the piperidine ring and the propargyl group, including the two sp-hybridized carbons of the alkyne.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡C triple bond (typically around 2100-2260 cm⁻¹) and the ≡C-H stretch of the terminal alkyne (around 3250-3350 cm⁻¹). The N-H stretch of the secondary amine in the piperidine ring would also be observable (around 3300-3500 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern, particularly the cleavage of the propargyl group or fragmentation of the piperidine ring, can provide further structural information.
Conclusion and Future Perspectives
4-(Prop-2-yn-1-yl)piperidine is a strategically important building block in modern medicinal chemistry. Its synthesis is achievable through established synthetic routes, and its true value lies in the versatility of its terminal alkyne functionality. The ability to readily participate in robust and efficient reactions like Sonogashira couplings and click chemistry allows for the rapid generation of diverse molecular libraries for biological screening.
The demonstrated utility of its derivatives as MAO inhibitors and σ1 receptor ligands highlights its potential in the development of novel therapeutics for a range of CNS disorders. As our understanding of the molecular basis of these diseases deepens, the demand for versatile and strategically designed building blocks like 4-(prop-2-yn-1-yl)piperidine will undoubtedly continue to grow. Future research will likely focus on expanding the repertoire of synthetic transformations involving this compound and exploring its application in the synthesis of probes for chemical biology and new materials.
References
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Federal Register. Designation of 4-Piperidone as a List I Chemical. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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PubChem. 1-(Prop-2-yn-1-yl)piperidine. [Link]
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ACS Publications. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. [Link]
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National Center for Biotechnology Information. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. [Link]
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National Center for Biotechnology Information. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]
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